Cas no 30433-93-3 (1-(Thiophen-2-yl)propan-2-amine)

1-(Thiophen-2-yl)propan-2-amine is a heterocyclic amine compound featuring a thiophene ring linked to a propan-2-amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiophene ring enhances aromatic stability and offers potential for further functionalization, while the amine group provides reactivity for derivatization or coordination chemistry. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic profiles in drug development. The compound's rigid yet modifiable scaffold is particularly useful in designing CNS-active molecules or catalytic ligands. Careful handling is required due to the amine's sensitivity to oxidation and potential reactivity. Storage under inert atmosphere is recommended to maintain purity.
1-(Thiophen-2-yl)propan-2-amine structure
30433-93-3 structure
Product Name:1-(Thiophen-2-yl)propan-2-amine
CAS No:30433-93-3
MF:C7H11NS
MW:141.23394036293
CID:853570
PubChem ID:6484133
Update Time:2025-07-02

1-(Thiophen-2-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(Thiophen-2-yl)propan-2-amine
    • 1-(2-thienyl)propan-2-amine(SALTDATA: FREE)
    • 1-methyl-2-thien-2-ylethylamine
    • 1-Methyl-2-thiophen-2-yl-ethylamine
    • 2-Thiopheneethanamine, a-methyl-
    • 1-thiophen-2-ylpropan-2-amine
    • 2-Thiopheneethanamine, alpha-methyl-
    • N60H4ZDD14
    • NYVQQTOGYLBBDQ-UHFFFAOYSA-N
    • UNII-N60H4ZDD14
    • Thiopropamine
    • AKOS000158970
    • 2-amino-1-(2-thienyl)-propane
    • DTXSID80424381
    • 1-methyl-2-thiophen-2-ylethylamine
    • DB-375575
    • CS-0450731
    • 1-(2-Thienyl)-2-propanamine
    • CHEMBL95500
    • .ALPHA.-METHYL-2-THIOPHENEETHANAMINE
    • 1-(Thien-2-yl)propan-2-amine
    • 1-Methyl-2-(thien-2-yl)ethylamine
    • NCGC00328578-01
    • (1-Methyl-2-(thiophen-2-yl)ethyl)amine
    • AB01321624-02
    • 1-METHYL-2-THIOPHENE-2-YL-ETHYLAMINE
    • BP-11532B
    • 2-(2-Aminopropyl)thiophene
    • (S)-1-(Thiophen-2-yl)propan-2-amine
    • AKOS016843628
    • NS00018395
    • Q7784689
    • alpha-Methyl-2-thiopheneethanamine
    • 1-(3,3-diphenylpropyl)amino-3-phenylthiopropane
    • (R)-1-(Thiophen-2-yl)propan-2-amine
    • 1-(2-thienyl)-2-aminopropane
    • F2189-0008
    • 30433-93-3
    • BP-10236
    • HMS1704O13
    • EN300-35797
    • SCHEMBL1425401
    • alpha-Methyl-2-thiopheneethylamine
    • .ALPHA.-METHYL-2-THIOPHENEETHYLAMINE
    • Thiopropamine (hydrochloride)
    • 2-THIOPHENEETHANAMINE, .ALPHA.-METHYL-
    • MDL: MFCD07643219
    • Inchi: 1S/C7H11NS/c1-6(8)5-7-3-2-4-9-7/h2-4,6H,5,8H2,1H3
    • InChI Key: NYVQQTOGYLBBDQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC(C)N

Computed Properties

  • Exact Mass: 141.06100
  • Monoisotopic Mass: 141.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 85
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.067
  • Boiling Point: 210.8°C at 760 mmHg
  • Flash Point: 81.3°C
  • Refractive Index: 1.552
  • PSA: 54.26000
  • LogP: 2.33810
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

1-(Thiophen-2-yl)propan-2-amine Security Information

1-(Thiophen-2-yl)propan-2-amine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(Thiophen-2-yl)propan-2-amine Pricemore >>

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1-(Thiophen-2-yl)propan-2-amine Production Method

1-(Thiophen-2-yl)propan-2-amine Related Literature

Additional information on 1-(Thiophen-2-yl)propan-2-amine

Chemical Profile of 1-(Thiophen-2-yl)propan-2-amine (CAS No. 30433-93-3)

1-(Thiophen-2-yl)propan-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 30433-93-3, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and utility in drug development. The structural motif of thiophene, combined with the amine and alkyl functional groups, makes this molecule a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The molecular structure of 1-(Thiophen-2-yl)propan-2-amine consists of a thiophene ring substituted at the 2-position with a propylamine side chain. This configuration introduces both aromatic and aliphatic characteristics, which can influence its chemical reactivity and biological interactions. The presence of the amine group (-NH₂) at the 2-position of the propyl chain enhances its potential as a precursor in the synthesis of more complex molecules, particularly in the development of bioactive agents.

In recent years, there has been a growing interest in thiophene-based compounds due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of thiophen-2-yl containing scaffolds in the design of drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The amine functionality in 1-(Thiophen-2-yl)propan-2-amine specifically makes it a valuable building block for peptidomimetics and other pharmacophores that require precise spatial arrangement of functional groups.

One of the most compelling aspects of 1-(Thiophen-2-yl)propan-2-amine is its versatility in chemical transformations. The thiophene ring can undergo various reactions such as substitution, cyclization, and coupling reactions, while the amine group can participate in condensation reactions to form amides or imines. This flexibility allows chemists to modify the structure systematically, optimizing properties such as solubility, bioavailability, and target specificity. Recent advances in flow chemistry have further enhanced the synthesis of such derivatives, enabling more efficient and scalable production processes.

The pharmacological potential of 1-(Thiophen-2-yl)propan-2-amine has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to metabolic disorders and inflammation. Preliminary findings suggest that derivatives of this compound may exhibit inhibitory effects on key targets involved in these conditions. For instance, modifications to the thiophene ring or the propylamine side chain could fine-tune binding affinity and selectivity, making it a valuable scaffold for drug discovery efforts.

The synthesis of 1-(Thiophen-2-yl)propan-2-amine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions on halogenated thiophenes followed by reduction or amination steps to introduce the propylamine moiety. Advances in catalytic methods have also enabled more streamlined synthetic pathways, reducing waste and improving yields. These developments align with global trends toward greener chemistry practices, emphasizing sustainability in pharmaceutical manufacturing.

The role of computational chemistry in optimizing 1-(Thiophen-2-yl)propan-2-amine derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict binding modes, calculate energetics, and design analogs with enhanced properties before conducting wet-lab experiments. This approach not only accelerates drug discovery but also reduces costs associated with trial-and-error synthesis. Collaborative efforts between experimentalists and computational scientists are yielding innovative strategies for developing novel therapeutic agents based on thiophene core structures.

Future directions for research on 1-(Thiophen-2-yl)propan-2-amine include exploring its role in developing treatments for emerging infectious diseases and cancer. The structural features that make it useful against traditional targets may also provide insights into combating drug-resistant pathogens or novel oncogenic pathways. Additionally, investigating its behavior under various physiological conditions will help elucidate mechanisms of action and potential side effects, ensuring safe and effective applications.

In conclusion,1-(Thiophen-2-yloxy)-propanamidine hydrochloride CAS 3043393 is a versatile compound with significant potential in pharmaceutical research. Its unique structural features combined with recent advancements in synthetic methodologies make it an attractive candidate for further development. As our understanding of biological systems continues to grow, 1-(thiophen - 3 - yl)-3 - ethoxy propan - 1 - amine will undoubtedly play a crucial role in shaping future therapies across multiple disease areas.

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